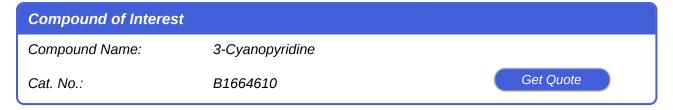


A Comparative Guide to Computational and Experimental Data for 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental data and computational results for **3-cyanopyridine**, a molecule of interest in various chemical and pharmaceutical research fields. By juxtaposing theoretical calculations with empirical findings, this document aims to offer a comprehensive understanding of the molecule's structural, vibrational, and electronic properties, thereby aiding in its application and further study.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the core quantitative data obtained from both experimental measurements and computational modeling of **3-cyanopyridine**.

Molecular Geometry

The equilibrium geometry of **3-cyanopyridine** has been determined experimentally and calculated using Density Functional Theory (DFT). The table below compares key bond lengths and angles.



Parameter	Experimental Value Computational Value $ (B3LYP/6-311++G(d,p)) $	
Bond Lengths (Å)		
C-CN	Not explicitly found in search results	1.435[1]
C≡N	Not explicitly found in search results	1.155[1]
Pyridine Ring C-C (average)	Not explicitly found in search results	1.397[1]
Pyridine Ring C-H (average)	Not explicitly found in search results	1.084[1]
Bond Angles (°)		
C-C-C (Pyridine Ring)	Not explicitly found in search results	Not explicitly found in search results
C-C-H (Pyridine Ring)	Not explicitly found in search results	Not explicitly found in search results

Note: Specific experimental bond lengths and angles for the gaseous or solid phase of **3-cyanopyridine** were not readily available in the initial search results. The computational values represent the optimized geometry in the gaseous phase.

Vibrational Frequencies

Vibrational spectroscopy is a powerful tool for identifying molecular structures. The following table compares the experimental FT-IR and Raman frequencies with the scaled theoretical vibrational wavenumbers for **3-cyanopyridine**.



Vibrational Mode Assignment	Experimental FT-IR (cm ⁻¹)	Experimental FT- Raman (cm ⁻¹)	Scaled Theoretical (B3LYP/6- 311++G(d,p)) (cm ⁻¹)
C-H stretch	~3000-3100	~3000-3100	Not explicitly listed in provided search results
C≡N stretch	2217-2218[2]	Not explicitly listed in provided search results	Overestimated before scaling[1][3]
C=C/C=N ring stretch	1564-1544[3]	1596[4]	1595[4]
C-H in-plane bend	Not explicitly listed in provided search results	Not explicitly listed in provided search results	Not explicitly listed in provided search results
Ring breathing	Not explicitly listed in provided search results	989[4]	992[4]
C-H out-of-plane bend	Not explicitly listed in provided search results	Not explicitly listed in provided search results	Not explicitly listed in provided search results

Note: A comprehensive list of all vibrational modes was not available in a single source. The provided data is a compilation from multiple studies. Theoretical values are often scaled to better match experimental results.[1][3]

Electronic Properties

The electronic transitions of a molecule can be investigated using UV-Vis spectroscopy and correlated with theoretical calculations.



Property	Experimental Value	Computational Value (TD- DFT/B3LYP)
Maximum Absorption Wavelength (λmax)	Not explicitly found in search results	Not explicitly found in search results
HOMO-LUMO Energy Gap (eV)	Not available	3.84 (for a derivative)[2]

Note: Specific experimental UV-Vis data for **3-cyanopyridine** was not found in the initial search. The HOMO-LUMO gap provided is for a derivative, 3-cyano-2(1H)-pyridone, and serves as a related example.

Experimental and Computational Protocols

A clear understanding of the methodologies is crucial for interpreting the data.

Experimental Protocols

- Fourier Transform Infrared (FT-IR) Spectroscopy: The solid-phase FT-IR spectra are typically recorded using a spectrometer with the sample prepared as a KBr pellet. The spectral range is generally 4000–400 cm⁻¹.
- Fourier Transform Raman (FT-Raman) Spectroscopy: The FT-Raman spectra are often recorded with the sample in a capillary tube using a spectrometer equipped with a Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm). The spectral range is typically 3500–100 cm⁻¹.
- UV-Vis Spectroscopy: The electronic absorption spectra are measured in a suitable solvent (e.g., ethanol, acetonitrile) at room temperature using a spectrophotometer.
- X-ray Crystallography: For solid-state structural analysis, single crystals are grown and analyzed using an X-ray diffractometer. The crystal structure is solved and refined using specialized software.[2]

Computational Methods

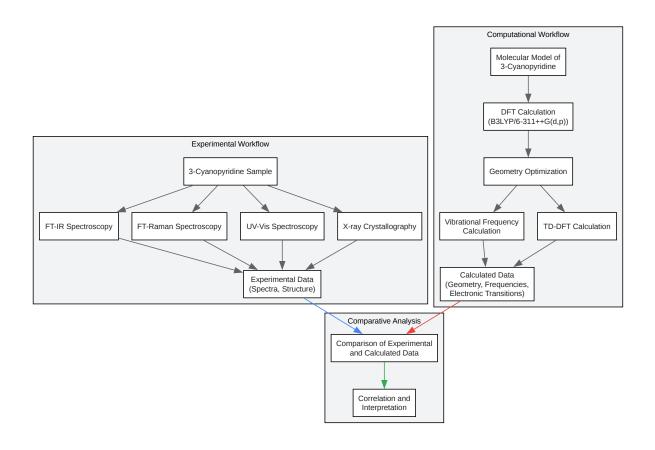


- Software: The quantum chemical calculations are commonly performed using software packages like Gaussian.[1][2]
- Method: Density Functional Theory (DFT) is a widely used method.[1][2][5] The B3LYP (Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional) is a popular functional for such studies.[1][2]
- Basis Set: A common basis set for these types of calculations is 6-311++G(d,p), which
 provides a good balance between accuracy and computational cost.[1][2]
- Geometry Optimization: The molecular geometry is optimized to find the minimum energy structure.
- Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated from the optimized geometry. These calculated frequencies are often overestimated compared to experimental values and are therefore scaled using appropriate scaling factors.[1][3]
- Electronic Spectra Simulation: Time-dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths to simulate the UV-Vis spectrum.[2]

Visualizing the Workflow

The following diagrams illustrate the logical flow of comparing computational and experimental data for **3-cyanopyridine**.

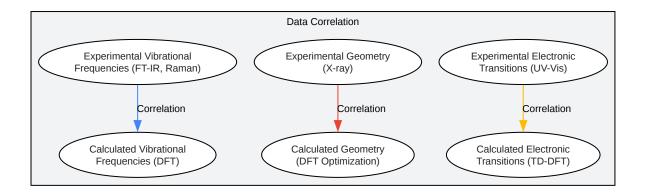




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Caption: Workflow for Comparing Experimental and Computational Data.





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